(2E)-3-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROP-2-ENAMIDE
Overview
Description
(2E)-3-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed through a condensation reaction between the benzothiazole derivative and 4-chlorobenzaldehyde, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bond or the sulfonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROP-2-ENAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Chlorophenyl)-N-(1,3-benzothiazol-2-yl)prop-2-enamide: Lacks the methanesulfonyl group.
(2E)-3-(4-Chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide: Contains a methyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in (2E)-3-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROP-2-ENAMIDE may confer unique properties, such as increased solubility, enhanced biological activity, or improved stability compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S2/c1-25(22,23)13-7-8-14-15(10-13)24-17(19-14)20-16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20,21)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBNLUTYQVCLNH-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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